N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

Catalog No.
S12277975
CAS No.
M.F
C19H24N2O
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1...

Product Name

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

IUPAC Name

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-14-6-5-11-21(12-14)13-18(22)20-19-15(2)9-10-16-7-3-4-8-17(16)19/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,20,22)

InChI Key

OPROEDYFLGAFMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C=CC3=CC=CC=C32)C

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a chemical compound characterized by its complex structure, which includes a naphthalene moiety and a piperidine derivative. Its molecular formula is C17H22N2OC_{17}H_{22}N_{2}O with a molecular weight of approximately 274.37 g/mol. The compound features a 2-methylnaphthalene group attached to an acetamide functional group via a piperidine ring, which contributes to its unique properties and potential biological activities.

Typical for amides and piperidines. It may undergo hydrolysis, forming the corresponding carboxylic acid and amine. Additionally, it can react with electrophiles due to the nucleophilic nature of the nitrogen atom in the piperidine ring. Other possible reactions include:

  • Acylation: The nitrogen atom can be acylated to form more complex derivatives.
  • N-alkylation: The piperidine nitrogen can be further substituted with alkyl groups.
  • Reduction: The carbonyl group in the acetamide can be reduced to an amine under suitable conditions.

The synthesis of N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide can be achieved through several methods:

  • Direct Amide Formation:
    • Reacting 2-methylnaphthalene with 3-methylpiperidin-1-amine in the presence of acetic anhydride or acetyl chloride.
    • This method often involves heating under reflux conditions.
  • Multi-step Synthesis:
    • Starting from commercially available naphthalene derivatives, one could introduce the piperidine moiety through a series of functional group transformations, such as halogenation followed by nucleophilic substitution.
  • Use of Catalysts:
    • Catalysts like palladium on carbon can facilitate coupling reactions between the naphthalene derivative and piperidine derivatives under mild conditions.

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible antidepressant and analgesic properties, it could serve as a lead compound in drug discovery.
  • Chemical Research: As a model compound for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with protein targets can provide insights into its pharmacokinetics.
  • Receptor Binding Assays: Investigating its affinity for neurotransmitter receptors could elucidate its mechanism of action.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound.

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide shares structural features with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(1-phenylpropan-2-yl)acetamideC17H26N2OC_{17}H_{26}N_{2}OContains a phenyl group; used in analgesics
N-methyl-N-(2-methylpiperidin-1-yl)acetamideC15H21N3OC_{15}H_{21}N_{3}OFeatures methyl substitution on piperidine; potential psychoactive properties
7-(4-methylpiperazin-1-yl)naphthalen-2-olC16H20N2OC_{16}H_{20}N_{2}OContains hydroxyl group; studied for neuroactive effects

Uniqueness

The uniqueness of N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide lies in its specific combination of naphthalene and piperidine structures, which may confer distinct biological activities not observed in other similar compounds. Its potential applications in pharmacology make it an interesting subject for further research.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.188863393 g/mol

Monoisotopic Mass

296.188863393 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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